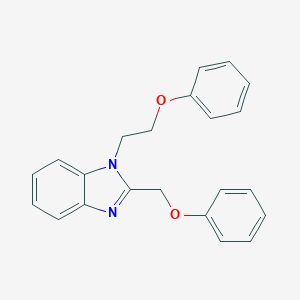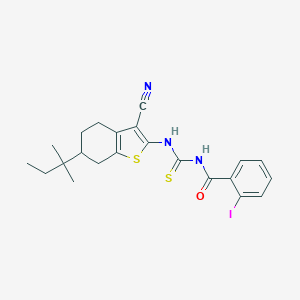![molecular formula C20H20N4OS B378960 2,3-DIMETHYLPHENYL (8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER CAS No. 627053-82-1](/img/structure/B378960.png)
2,3-DIMETHYLPHENYL (8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylphenyl 8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl ether is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenyl 8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl ether involves multiple steps, starting with the preparation of the core benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure. This is typically achieved through cyclization reactions involving appropriate precursors under controlled conditions. The final step involves the etherification of the 2,3-dimethylphenyl group to the core structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl 8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
2,3-Dimethylphenyl 8,9,10,11-tetrahydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenyl 8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl ether involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Imidazole-containing compounds: These compounds have a different core structure but may have similar bioactivity.
Uniqueness
2,3-Dimethylphenyl 8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl ether is unique due to its combination of multiple heterocyclic rings and the presence of the 2,3-dimethylphenyl group. This unique structure may confer specific properties that are not found in similar compounds .
Properties
CAS No. |
627053-82-1 |
|---|---|
Molecular Formula |
C20H20N4OS |
Molecular Weight |
364.5g/mol |
IUPAC Name |
4-[(2,3-dimethylphenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C20H20N4OS/c1-12-6-5-8-15(13(12)2)25-10-17-22-19-18-14-7-3-4-9-16(14)26-20(18)21-11-24(19)23-17/h5-6,8,11H,3-4,7,9-10H2,1-2H3 |
InChI Key |
OELRGCVHRLKYHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(2-ethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378877.png)
![3-amino-N-(4-ethoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378878.png)
![3-amino-N-(4-butoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378880.png)
![3-amino-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378881.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B378884.png)
![3-amino-N-(3-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378886.png)
![2-[(2,6-dimethylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378889.png)

![Ethyl 2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B378891.png)
![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378898.png)
![8,9-Bis(4-methoxyphenyl)-2-thien-2-ylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378899.png)
![2-(phenoxymethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378901.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4,6-diphenylnicotinonitrile](/img/structure/B378902.png)
